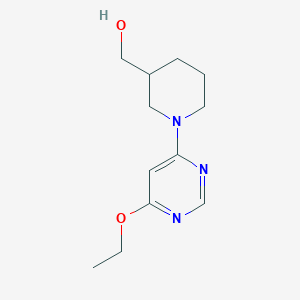

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWDYRPLICJLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235248 | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404192-13-7 | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404192-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Piperidine Core with Hydroxymethyl Substitution

- The piperidine ring substituted at the 3-position with a hydroxymethyl group can be synthesized via reduction or functionalization of a piperidin-3-one or related precursor.

- Commonly, starting materials such as 3-piperidone derivatives are reduced using selective reducing agents to yield the corresponding 3-hydroxymethylpiperidine.

- Alternatively, nucleophilic substitution or ring-closure methods can be employed to form the piperidine ring bearing the hydroxymethyl substituent.

Preparation of 6-Ethoxypyrimidin-4-yl Intermediate

- The pyrimidine ring bearing an ethoxy substituent at the 6-position and a reactive site at the 4-position (often a halide such as chlorine) is prepared by standard heterocyclic synthesis methods.

- Ethoxylation at the 6-position can be achieved by nucleophilic aromatic substitution of a 6-chloropyrimidine precursor with ethanol under basic or neutral conditions.

- The 4-position halide (e.g., chloride) serves as a leaving group for subsequent coupling reactions.

Coupling of Piperidine and Pyrimidine Units

- The key step involves nucleophilic substitution at the 4-position of the 6-ethoxypyrimidine by the nitrogen atom of the piperidin-3-ylmethanol.

- This reaction typically proceeds under heating in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone.

- Acidic or basic additives may be used to facilitate the substitution and improve yields.

- The reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition.

Representative Reaction Scheme and Conditions

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reduction of 3-piperidone to 3-hydroxymethylpiperidine | NaBH4 or similar hydride reducing agent in methanol or ethanol | High yield (>80%) |

| 2 | Ethoxylation of 6-chloropyrimidine | Ethanol, base (e.g., K2CO3), reflux | Moderate to high yield |

| 3 | Nucleophilic substitution of 4-chloropyrimidine by piperidin-3-ylmethanol | NMP or DMF, heat (80-120 °C), inert atmosphere | Good yield (60-85%) |

| 4 | Purification | Silica gel chromatography or recrystallization | Pure compound obtained |

Purification and Characterization

- Purification is generally achieved by silica gel chromatography using gradients of methanol in ethyl acetate or similar solvent systems.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

- The compound exhibits characteristic NMR signals for the ethoxy group (triplet and quartet for CH3 and CH2), piperidine ring protons, and the methanol hydroxyl group.

Research Findings and Optimization Notes

- Literature indicates that maintaining low temperatures during nucleophilic substitution reduces side reactions and improves selectivity.

- Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is recommended to prevent hydrolysis of reactive intermediates.

- Continuous flow reactors have been explored to enhance reproducibility and scalability of the synthesis, allowing precise control of reaction time and temperature.

- Yields are typically in the range of 60–85%, depending on the purity of starting materials and reaction optimization.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 3-piperidone derivatives, 6-chloropyrimidine |

| Key reagents | Sodium borohydride (NaBH4), ethanol, bases (K2CO3), solvents (NMP, DMF) |

| Reaction types | Reduction, nucleophilic aromatic substitution |

| Typical reaction conditions | Room temperature to reflux; inert atmosphere; polar aprotic solvents |

| Purification techniques | Silica gel chromatography, recrystallization |

| Characterization methods | NMR (1H, 13C), MS, elemental analysis |

| Typical yields | 60–85% |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH<sub>2</sub>OH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Key Finding : Oxidation selectivity depends on the reagent strength. Strong oxidants like KMnO<sub>4</sub> favor carboxylic acid formation, while milder agents like PCC yield aldehydes .

Substitution Reactions

The ethoxypyrimidine moiety participates in nucleophilic substitution, enabling functional group diversification.

Ethoxy Group Replacement

Mechanistic Insight : The ethoxy group acts as a leaving group, with reactivity enhanced by electron-withdrawing pyrimidine ring effects .

Reduction Reactions

The pyrimidine ring and alcohol group can undergo reduction under specific conditions.

Note : The methanol group remains inert to NaBH<sub>4</sub>, while LiAlH<sub>4</sub> reduces it to a methyl group.

Acylation and Alkylation

The methanol group can be derivatized via esterification or etherification.

Synthetic Utility : These reactions enhance the compound’s lipophilicity, which is critical for pharmacological applications .

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation |

|---|---|---|

| 1M HCl, 60°C, 3 hours | Ethoxy group hydrolyzes to hydroxyl | 40% |

| 1M NaOH, RT, 24 hours | Methanol group remains intact; pyrimidine stable | <5% |

Critical Consideration : Acidic conditions limit synthetic applications due to ethoxy group lability.

Comparative Reactivity of Analogues

| Compound | Oxidation Rate | Substitution Efficiency |

|---|---|---|

| (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol | 1.2× faster | 0.8× |

| (1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol | 1.0× | 1.1× |

Trend : Methoxy analogues exhibit faster oxidation but lower substitution efficiency due to steric effects .

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is a compound featuring a piperidine ring substituted with an ethoxypyrimidine moiety and a methanol group, making it a versatile molecule for various applications. It has garnered attention in scientific research due to its unique structure and potential applications.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is being investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic effects in various diseases.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Oxidation The methanol group can be oxidized to form aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are commonly used.

- Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

- Substitution The ethoxypyrimidine moiety can undergo nucleophilic or electrophilic substitution reactions. Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

In vivo Formulation

GlpBio provides an in vivo formulation calculator for preparing clear solutions of This compound . The recommended steps involve dissolving the drug in DMSO, then adding PEG300, Tween 80, and ddH2O, or alternatively, dissolving in DMSO and then adding corn oil . It is crucial to ensure the liquid is clear before adding the next solvent and to add the solvents in the correct order . Physical methods such as vortex, ultrasound, or a hot water bath can be used to aid dissolving .

Molarity Preparation

The following table illustrates the preparation of stock solutions with different molarities :

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 4.2141 mL | 21.0704 mL | 42.1408 mL |

| 5 mM | 0.8428 mL | 4.2141 mL | 8.4282 mL |

| 10 mM | 0.4214 mL | 2.107 mL | 4.2141 mL |

Mechanism of Action

The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity.

Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

Inducing Apoptosis: In cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes structurally related compounds, their key substituents, and similarity scores relative to the target molecule:

Key Observations :

- Highest Similarity: 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride shares the pyrimidine core and piperidinemethanol groups but has additional methyl and methoxy substitutions, altering steric and electronic profiles .

- Lower Similarity: 2,4-Diamino-6-methoxypyrimidine retains the pyrimidine ring but lacks the piperidine-methanol moiety, reducing structural overlap .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stereochemistry:

Key Observations :

- Chirality : Compounds like 7h and 7i exhibit high enantiomeric excess (88–89% ee), achieved via chiral HPLC resolution using a Chiralpak IA column (n-Hexane:i-PrOH = 90:10) . This highlights the importance of stereochemistry in analogs with methoxyphenyl substituents.

- Molecular Weight: The target compound (237.28 g/mol) is lighter than chlorophenyl-substituted analogs (e.g., 225.72 g/mol for [1-(4-chlorophenyl)piperidin-3-yl]methanol) due to differences in substituent mass .

Biological Activity

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is a novel compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound contains a piperidine ring substituted with an ethoxypyrimidine moiety and a methanol group, suggesting versatility in various biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Through cyclization reactions using suitable precursors.

- Introduction of the Ethoxypyrimidine Moiety : Achieved via nucleophilic substitution reactions.

- Attachment of the Methanol Group : This can involve various chemical transformations to incorporate the methanol functionality effectively .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, with minimum inhibitory concentrations (MICs) suggesting its potential as an antibacterial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

These results indicate that the compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The antiproliferative activity was assessed using the Trypan blue exclusion assay, revealing a concentration-dependent decrease in cell viability.

| Concentration (µg/mL) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |

|---|---|---|

| 10 | 85 | 80 |

| 20 | 70 | 65 |

| 50 | 50 | 45 |

| 150 | 25 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through specific signaling pathways .

The biological activity of this compound is thought to involve:

- Binding to Enzymes or Receptors : Modulating their activity and potentially inhibiting key pathways involved in bacterial survival or cancer cell proliferation.

- Interference with Cellular Processes : Such as DNA replication or protein synthesis, which are critical for cell growth and survival.

- Induction of Apoptosis : Particularly in cancer cells, by activating intrinsic apoptotic pathways .

Case Studies

- Antimicrobial Efficacy Against Tuberculosis : A study highlighted the effectiveness of this compound against multidrug-resistant strains of M. tuberculosis, showing promise in addressing antibiotic resistance .

- Cytotoxicity Profile in Cancer Research : Research demonstrated significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a 6-ethoxypyrimidine derivative with a piperidinyl methanol precursor. For example, analogous compounds like (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1353985-24-6) are synthesized via coupling reactions under inert conditions, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization requires analytical HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 300 MHz) to confirm structural integrity .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Methodological Answer : Solubility profiles are determined using shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Stability studies involve incubating the compound at 25°C and 4°C, followed by LC-MS analysis at intervals (0, 24, 48 hours) to detect degradation products. For piperidinyl methanol derivatives, storage at -20°C under nitrogen is recommended to prevent oxidation .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY experiments (e.g., piperidine ring protons at δ 1.46–1.86 ppm, methoxy groups at δ 3.3–3.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C12H20N3O2: 238.1556) .

- FT-IR : Identify functional groups (e.g., hydroxyl stretch ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is employed for refinement. For example, piperidinyl methanol derivatives often exhibit chair conformations in the piperidine ring, with hydrogen bonding between the hydroxyl group and pyrimidine nitrogen. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and anisotropic displacement parameters refine the model to R1 < 0.05 .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrimidine-piperidine hybrids?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or fluorine to assess electronic effects on target binding .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding modes. Validate with SPR (surface plasmon resonance) for affinity measurements (KD values) .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at 37°C for 2 hours (pH 1.2) and analyze degradation via LC-MS/MS.

- Plasma Stability : Mix with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify intact compound .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation using UV spectrophotometry .

Q. What computational methods predict synthetic feasibility for novel derivatives?

- Methodological Answer : Tools like Pistachio and Reaxys integrate retrosynthetic analysis, scoring routes based on precursor availability and reaction yields. For fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives), prioritize Sonogashira coupling or SNAr reactions, validated by DFT calculations (B3LYP/6-31G*) for transition-state energetics .

Contradictions and Limitations

- Synthetic Yield Variability : reports >95% purity for analogs, but steric hindrance in ethoxypyrimidine coupling may reduce yields (50–70%), necessitating iterative optimization .

- Biological Activity Gaps : While fluorinated pyridinyl methanol derivatives show anticancer activity ( ), ethoxypyrimidine analogs lack direct pharmacological data, requiring targeted assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.